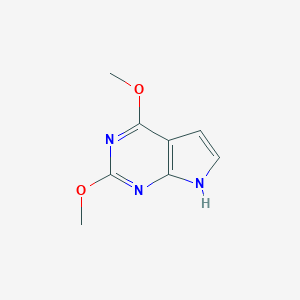

2,6-Dimethoxy-7-deazapurine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLQRBYFVAHEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421279 | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-09-3 | |

| Record name | 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90057-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 2,6-Disubstituted-7-Deazapurine Derivatives: A Focus on Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent biological agents. This technical guide provides an in-depth exploration of the biological activities of 2,6-disubstituted-7-deazapurine derivatives, with a particular emphasis on their potential as anticancer agents. While direct research on 2,6-dimethoxy-7-deazapurine derivatives is limited, this guide synthesizes the current understanding of related 2,6-disubstituted analogs to infer the potential roles of methoxy substitutions and to provide a comprehensive resource for researchers in the field. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern the biological effects of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development of this promising class of molecules.

Introduction: The 7-Deazapurine Scaffold in Drug Discovery

Purine analogs are a cornerstone of modern chemotherapy and antiviral therapy. The 7-deazapurine scaffold, an isostere of purine where the nitrogen at position 7 is replaced by a carbon, offers unique advantages for drug design. This modification alters the electronic properties of the purine ring system and provides a site for further chemical modification at the C7 position, which can lead to enhanced biological activity and improved pharmacokinetic properties.[1][2]

The substitution pattern at the 2 and 6 positions of the 7-deazapurine core plays a critical role in defining the biological activity of these derivatives. A diverse range of substituents, including halogens, amino groups, and various aryl and heteroaryl moieties, have been explored, leading to the discovery of compounds with significant cytotoxic, antiviral, and kinase inhibitory activities.[3][4] This guide will focus on the synthesis and biological evaluation of 2,6-disubstituted-7-deazapurine ribonucleosides, a class of compounds that has shown particular promise in anticancer research.

Synthetic Strategies for 2,6-Disubstituted-7-Deazapurine Ribonucleosides

The synthesis of 2,6-disubstituted-7-deazapurine ribonucleosides typically involves a multi-step approach, starting from a common intermediate that can be selectively functionalized at the C2 and C6 positions. A key starting material for this is 2-amino-6-chloro-7-deazapurine.[3]

Glycosylation

The first crucial step is the introduction of the ribose sugar moiety. This is typically achieved through an anion-base glycosylation reaction of the 7-deazapurine core with a protected ribofuranosyl donor.[3]

Diversification at C2 and C6 Positions

Following glycosylation, the 2-amino and 6-chloro substituents on the deazapurine ring serve as handles for further diversification. The 2-amino group can be converted to a chloro group via a diazotization reaction, yielding a 2,6-dichloro-7-deazapurine ribonucleoside intermediate. This intermediate is then amenable to sequential, regioselective cross-coupling reactions.[3]

-

Suzuki Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl groups at the C6 and subsequently at the C2 position by coupling with the corresponding boronic acids.[3][5]

-

Sonogashira Coupling: This reaction, also palladium-catalyzed and copper-co-catalyzed, allows for the introduction of alkynyl groups at the C2 and C6 positions.[3][6]

The choice of coupling partners and reaction conditions allows for the generation of a diverse library of 2,6-disubstituted-7-deazapurine ribonucleosides for biological screening.

Biological Activities of 2,6-Disubstituted-7-Deazapurine Derivatives

Cytotoxic Activity against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of 2,6-disubstituted-7-deazapurine ribonucleosides against a variety of cancer cell lines.[3][7] The nature of the substituents at the C2 and C6 positions has a profound impact on the potency and selectivity of these compounds. For instance, the introduction of bulky aryl or arylethynyl groups at the C2 position has been observed to influence cytotoxic activity.[3]

Table 1: Cytotoxicity (IC50, µM) of Selected 2,6-Disubstituted-7-Deazapurine Ribonucleosides

| Compound | R2 | R6 | CCRF-CEM (Leukemia) | CEM-dox (Doxorubicin-resistant Leukemia) | K-562 (Leukemia) | K-562-tax (Taxol-resistant Leukemia) | MCF-7 (Breast Cancer) |

| 1a | -C≡C-Ph | Benzofuran-2-yl | >10 | >10 | >10 | >10 | >10 |

| 1b | -C≡C-(4-F-Ph) | Benzofuran-2-yl | >10 | >10 | >10 | >10 | >10 |

| 2a | Phenyl | Benzofuran-2-yl | 5.9 | 6.1 | 6.8 | 7.2 | 8.5 |

| 2b | 4-F-Phenyl | Benzofuran-2-yl | 4.8 | 5.2 | 5.9 | 6.3 | 7.1 |

Data compiled from a study on 2,6-disubstituted 7-deazapurine ribonucleosides.[3]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of 7-deazapurine nucleosides is often attributed to their ability to act as antimetabolites.[2] Upon entering the cell, these compounds can be phosphorylated by cellular kinases to their corresponding mono-, di-, and triphosphates.[1] The resulting nucleotide analogs can then interfere with nucleic acid synthesis and function in several ways:

-

Incorporation into DNA and RNA: The triphosphate derivatives can be incorporated into growing DNA and RNA chains by polymerases, leading to chain termination or dysfunctional nucleic acids. This can trigger DNA damage responses and ultimately lead to apoptosis.[1][7]

-

Inhibition of Key Enzymes: 7-deazapurine derivatives can also inhibit enzymes involved in nucleotide metabolism, such as adenosine kinase.[1]

Kinase Inhibition: A Promising Avenue

The purine scaffold is a well-established template for the design of kinase inhibitors.[4] Consequently, 2,6-disubstituted-7-deazapurines are being actively investigated for their potential to inhibit various protein kinases that are often dysregulated in cancer. While specific data for 2,6-dimethoxy derivatives is not yet available, related compounds have shown inhibitory activity against kinases such as adenosine kinase.[8] The development of potent and selective kinase inhibitors from this scaffold remains a promising area of research.

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol provides a general guideline for the Suzuki coupling reaction to introduce an aryl group at the C6 or C2 position of a chloro-substituted 7-deazapurine ribonucleoside.

-

Reaction Setup: In a reaction vessel, dissolve the chloro-7-deazapurine ribonucleoside (1 equivalent) and the corresponding arylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, such as Na₂CO₃ or K₂CO₃ (2-3 equivalents).

-

Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,6-disubstituted-7-deazapurine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The 2,6-disubstituted-7-deazapurine scaffold holds significant promise for the development of novel anticancer agents. The synthetic versatility of this core allows for the creation of large libraries of compounds with diverse biological activities. While research on this compound derivatives is still in its infancy, the foundational knowledge from related analogs provides a strong rationale for their exploration. The methoxy groups, with their potential to influence solubility, metabolic stability, and interactions with biological targets, could lead to derivatives with improved pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives and other analogs. A deeper understanding of their mechanism of action, including the identification of specific kinase targets and the elucidation of downstream signaling pathways, will be crucial for their rational design and development as effective cancer therapeutics.

References

-

Šinkevičiūtė, U., Dvořáková, M., Tichý, M., Gurská, S., & Hocek, M. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Examples of biologicaly active 7‐deazapurine nucleosides. [Link]

- Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-9.

- Klimenko, A. S., et al. (2020). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 25(21), 5022.

- Al-Ostoot, F. H., et al. (2022). Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). Molecules, 27(19), 6297.

- Abdel-Maksoud, M. S., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611.

- El-Gazzar, M. G., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Bioorganic & medicinal chemistry, 16(15), 7268-7276.

- Yang, C., et al. (2022). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 7(44), 40383-40391.

- Rath, S. L., & Senapati, S. (2013). Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design. PloS one, 8(9), e73836.

- Van der Veken, P., et al. (2023). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. ACS medicinal chemistry letters, 14(6), 793-800.

- Seley-Radtke, K. L., & Yates, M. K. (2018). Pyrrolo [2, 3-d] pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 38(4), 1315-1354.

- Perlíková, P., & Hocek, M. (2017). Structures of 7-deazapurine nucleosides. Future Medicinal Chemistry, 9(12), 1405-1425.

- Antonov, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(21), 15421.

- Šinkevičiūtė, U., et al. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry.

- Crisp, G. T. (2013). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Synthesis, 45(11), 1437-1455.

- He, J., et al. (2012). Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation. Organic letters, 14(17), 4438-4441.

- Pohjala, L., & Tammela, P. (2012). 2-Substituted 6-(Het) aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. Journal of medicinal chemistry, 55(15), 6867-6878.

- Schneller, S. W., et al. (2012). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Bioorganic & medicinal chemistry letters, 22(2), 1048-1051.

- Oliveira, B. L., & Guedes, R. C. (2016). Sonogashira cross-coupling strategies towards nucleosides and analogues. Organic & biomolecular chemistry, 14(35), 8243-8256.

- Březinová, A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2942.

- Brockmann, T., et al. (2024). The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid. Molecules, 29(1), 143.

- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3328-3332.

- Thomas, F., et al. (2019). Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs. Expert opinion on drug metabolism & toxicology, 15(1), 39-49.

- Al-Masri, A. A. (2005). Links between apoptosis, proliferation and the cell cycle. Clinical laboratory science: journal of the American Society for Medical Technology, 18(2), 85-89.

- Hari, Y., & Obika, S. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Spácilová, P., et al. (2010). CycloSal-phosphate pronucleotides of cytostatic 6-(Het) aryl-7-deazapurine ribonucleosides. ChemMedChem, 5(8), 1344-1353.

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 2,6-Dimethoxy-7-deazapurine: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 2,6-dimethoxy-7-deazapurine in cancer cells. While direct experimental data on this specific compound is limited, this document synthesizes current knowledge of the 7-deazapurine scaffold and the influence of methoxy substitutions to propose likely anticancer pathways and provide robust experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The 7-Deazapurine Scaffold as a Privileged Structure in Oncology

The 7-deazapurine core, a bioisostere of natural purines, is a well-established privileged scaffold in medicinal chemistry. Its structural similarity to adenine and guanine allows for interaction with a wide range of biological targets, while the replacement of nitrogen at the 7-position with a carbon atom offers unique opportunities for chemical modification and can alter the electronic properties of the ring system.[1][2] This has led to the development of numerous 7-deazapurine derivatives with potent anticancer and antiviral activities.[3]

Several 7-deazapurine-based drugs are currently on the market, including the JAK1/2 inhibitor ruxolitinib and the CDK4/6 inhibitor ribociclib, highlighting the clinical significance of this scaffold.[3] The anticancer effects of 7-deazapurine derivatives are diverse and can be broadly categorized into three main mechanisms:

-

Nucleoside Analog Activity: As purine analogs, 7-deazapurine nucleosides can be metabolized and incorporated into DNA and RNA. This leads to the disruption of nucleic acid synthesis and function, ultimately causing DNA damage and inhibiting protein synthesis.[1][2]

-

Kinase Inhibition: The 7-deazapurine scaffold serves as an effective hinge-binding motif for various protein kinases. Numerous derivatives have been developed as potent inhibitors of key oncogenic kinases such as VEGFR, EGFR, and CDKs.[4][5]

-

Tubulin Polymerization Inhibition: Some compounds based on related heterocyclic scaffolds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

The subject of this guide, this compound, combines the versatile 7-deazapurine core with methoxy groups at the 2 and 6 positions. Methoxy groups are known to influence the pharmacological properties of small molecules by altering their solubility, metabolic stability, and target-binding interactions, often enhancing cytotoxic activity.[7][8]

Proposed Mechanism of Action of this compound

Based on the known activities of the 7-deazapurine scaffold and the influence of methoxy substituents, we propose a multi-faceted mechanism of action for this compound, centered around kinase inhibition and potential disruption of microtubule dynamics .

Primary Hypothesized Mechanism: Multi-Kinase Inhibition

We hypothesize that this compound acts as a multi-targeted kinase inhibitor. The electron-donating nature of the methoxy groups at positions 2 and 6 can modulate the electronic distribution of the deazapurine ring system, potentially enhancing its affinity for the ATP-binding pockets of various kinases.

Key oncogenic signaling pathways that are likely targets include:

-

VEGFR-2 Signaling: Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic therapy. Several 7-deazapurine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[6] By blocking VEGFR-2, this compound could inhibit tumor angiogenesis, thereby restricting tumor growth and metastasis.

-

EGFR/HER2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers and are key drivers of cell proliferation and survival. The 7-deazapurine scaffold has been successfully utilized to develop inhibitors of these receptor tyrosine kinases.

-

CDK Signaling: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, leads to cell cycle arrest and apoptosis. Given the precedence of 7-deazapurine-based CDK inhibitors, this is a highly probable mechanism for this compound.[4][5]

The downstream consequences of inhibiting these pathways would be the induction of cell cycle arrest and apoptosis .[4][5]

Caption: Hypothesized multi-kinase inhibition by this compound.

Secondary Hypothesized Mechanism: Disruption of Microtubule Dynamics

An alternative or complementary mechanism of action for this compound could be the inhibition of tubulin polymerization. This would lead to the disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[6] While less common for 7-deazapurines themselves, related heterocyclic compounds have been reported to possess this activity.

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for investigating the anticancer effects of this compound.

Initial Cytotoxicity and Proliferation Assays

The first step is to determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines.

Table 1: Representative IC50 Data for 7-Deazapurine Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Hetaryl-7-deazaadenosines | Various | Varies | [1] |

| 2,6-Disubstituted-7-deazapurine Ribonucleosides | Various | Moderate Activity | [9][10] |

| Tricyclic 7-deazapurine derivative (10k) | HT-29 | 0.03-1.6 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Investigating the Kinase Inhibition Hypothesis

Caption: Experimental workflow to validate the kinase inhibition hypothesis.

3.2.1. Biochemical Kinase Assays

To identify the specific kinases inhibited by this compound, in vitro kinase assays are essential.[11]

Experimental Protocol: In Vitro Kinase Assay (Generic)

-

Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., fluorescence resonance energy transfer - FRET, luminescence).[11]

-

Data Analysis: Calculate the IC50 value for each kinase.

3.2.2. Western Blot Analysis of Phosphorylated Proteins

To confirm that the compound inhibits kinase activity within cells, western blotting can be used to measure the phosphorylation status of downstream target proteins.[12]

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cancer cells with this compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Investigating the Tubulin Polymerization Inhibition Hypothesis

3.3.1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[13][14]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a 96-well plate.

-

Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

-

Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the controls.

3.3.2. Immunofluorescence Microscopy of Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within cells.[15][16]

Experimental Protocol: Microtubule Immunofluorescence

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for an appropriate time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Analyze the morphology of the microtubule network. Disruption of the network or altered cell morphology is indicative of tubulin polymerization inhibition.

Conclusion and Future Directions

While the precise mechanism of action of this compound in cancer cells awaits direct experimental confirmation, the evidence from related 7-deazapurine compounds strongly suggests a role as a multi-targeted kinase inhibitor. The proposed experimental workflows provide a clear path to validating this hypothesis and exploring other potential mechanisms, such as the inhibition of tubulin polymerization.

Future research should focus on a comprehensive kinase profiling to identify the specific targets of this compound. Subsequent cell-based assays will be crucial to confirm target engagement and elucidate the downstream signaling consequences. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with different substitutions at the 2 and 6 positions, will further refine our understanding of how to optimize the anticancer activity of this promising scaffold. The insights gained from these studies will be invaluable for the potential development of this compound and related compounds as novel anticancer therapeutics.

References

-

Synthesis of tricyclic 7-deazapurines. (2025). ResearchGate. [Link]

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules. [Link]

-

Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. [Link]

-

6-TG and its analogues 6-amino-7-deazapurine (6-N-7-DP) and... (n.d.). ResearchGate. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]

-

Nucleoside Analogs in the Study of the Epitranscriptome. (2018). Genes. [Link]

-

Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. (2017). Chemistry – A European Journal. [Link]

-

Detection of base analogs incorporated during DNA replication by nanopore sequencing. (2020). Nucleic Acids Research. [Link]

-

Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. (2024). European Journal of Organic Chemistry. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Molecular and Cellular Biochemistry. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biomolecules. [Link]

-

Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. (2018). Cancer Management and Research. [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. (2022). Frontiers in Pharmacology. [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). Molecules. [Link]

-

Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Methods in Molecular Biology. [Link]

-

2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2016). Journal of Medicinal Chemistry. [Link]

-

The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]

-

Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2012). Annals of the New York Academy of Sciences. [Link]

-

A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2013). Journal of Pharmacological and Toxicological Methods. [Link]

-

Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. [Link]

-

The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences. [Link]

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules. [Link]

-

Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). International Journal of Molecular Sciences. [Link]

-

Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. (2014). European Journal of Medicinal Chemistry. [Link]

-

Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2024). International Journal of Molecular Sciences. [Link]

-

A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers in Cell and Developmental Biology. [Link]

-

Detection of base analogs incorporated during DNA replication by nanopore sequencing. (2020). Nucleic Acids Research. [Link]

-

Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. [Link]

-

Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. (2023). Molecules. [Link]

-

A Potential Anti-Cancer Agent: 5-chloro-7-iodo-8-hy-droxy-quinolinium dichlorido(5-chloro-7-iodo-quinolin-8-olato-κN,O)palladium(II) Dihydrate. (2010). Molecules. [Link]

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promotion.pharmablock.com [promotion.pharmablock.com]

- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Properties of Novel 7-Deazapurine Nucleosides

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of novel 7-deazapurine nucleosides, tailored for researchers, scientists, and drug development professionals. This document delves into the core principles and practical applications of various spectroscopic techniques for the characterization of these promising molecules.

Introduction: The Significance of 7-Deazapurine Nucleosides

7-Deazapurine nucleosides are a class of purine analogs where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, leading to a wide range of biological activities.[1][2] Consequently, these compounds have garnered significant interest in medicinal chemistry as potential antiviral, anticancer, and antiparasitic agents.[3][4][5] The introduction of novel substituents and fused ring systems onto the 7-deazapurine scaffold has further expanded their chemical space and therapeutic potential. A thorough understanding of their spectroscopic properties is paramount for their synthesis, characterization, and the elucidation of their mechanism of action.

Part 1: Unraveling Electronic Transitions: UV/Vis Absorption and Fluorescence Spectroscopy

The extended π-system of the 7-deazapurine core gives rise to distinct electronic absorption and emission properties, making UV/Vis and fluorescence spectroscopy indispensable tools for their study.

UV/Vis Absorption Spectroscopy

UV/Vis spectroscopy provides valuable information about the electronic structure of 7-deazapurine nucleosides. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic base.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the position of absorption maxima. Protic solvents, for instance, can engage in hydrogen bonding with the nucleoside, leading to solvatochromic shifts. Therefore, it is essential to maintain consistent solvent conditions for comparative studies.

Table 1: Representative UV/Vis Absorption Data for Novel 7-Deazapurine Nucleosides

| Compound | Substituent/Modification | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| Quinolino-fused 7-deazaadenosine | Fused quinoline ring | 255, 330 | 27,500, 5,400 | MeOH | [3] |

| 7-Thienyl-7-deazaadenosine | 7-thienyl group | Not specified | Not specified | Not specified | [3] |

| Benzothieno-fused 7-deazapurine | Fused benzothiophene ring | Not specified | Not specified | Not specified | [6][7] |

| 7-Iodo-6-methoxy-7-deazapurine | 7-iodo, 6-methoxy | Not specified | Not specified | Not specified | [8] |

Fluorescence Spectroscopy: Illuminating Molecular Probes

Many novel 7-deazapurine nucleosides exhibit intrinsic fluorescence, a property that is being increasingly exploited for the development of molecular probes for nucleic acids and cellular imaging.[9] The emission wavelength (λem), quantum yield (Φf), and Stokes shift are key parameters that dictate their suitability for such applications.

Expertise & Experience: The quantum yield is a measure of the efficiency of the fluorescence process. A high quantum yield is desirable for sensitive detection. The Stokes shift, the difference between the absorption and emission maxima, is also a crucial factor. A large Stokes shift minimizes self-absorption and improves the signal-to-noise ratio.

Table 2: Photophysical Properties of Fluorescent 7-Deazapurine Nucleosides

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Solvent | Reference |

| Quinolino-fused 7-deazaadenosine | 330 | 436 | 0.073 | 106 | MeOH | [3] |

| Benzothieno-fused 7-deazapurines | Not specified | 362–554 | Moderate to strong | Not specified | Not specified | [6][7] |

| 8-(1,2,3-triazol-1-yl)-7-deazapurine | 276-295 | 380-480 | Moderate | ~100 | MeOH | [10] |

Experimental Protocol: UV/Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the 7-deazapurine nucleoside in a suitable spectroscopic grade solvent (e.g., methanol, DMSO). The concentration should be adjusted to have an absorbance between 0.05 and 0.10 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

UV/Vis Measurement:

-

Use a dual-beam UV/Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Use the solvent as a blank for baseline correction.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum (λmax) determined from the UV/Vis spectrum.

-

Record the emission spectrum.

-

To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.

-

Visualization of Spectroscopic Principles

Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.

Part 2: Elucidating Molecular Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of novel 7-deazapurine nucleosides. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon framework of the molecule. Chemical shifts (δ), coupling constants (J), and integration values are used to assign the signals to specific atoms in the structure.

Trustworthiness: The structural assignment of regioisomers, which can be challenging to distinguish by other methods, can often be definitively resolved using 2D NMR techniques such as HMBC.[11]

Advanced NMR Techniques

For more complex structures, a suite of 2D NMR experiments is often employed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

-

¹⁹F and ³¹P NMR: These techniques are invaluable when fluorine or phosphorus atoms are present in the molecule, such as in fluorinated analogs or nucleotide prodrugs.[12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the 7-deazapurine nucleoside in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (often proton-decoupled).

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC).

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the ¹H NMR signals.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

-

Visualization of NMR Workflow

Caption: A streamlined workflow for the structural elucidation of novel 7-deazapurine nucleosides using NMR spectroscopy.

Conclusion

The spectroscopic characterization of novel 7-deazapurine nucleosides is a multifaceted process that relies on the synergistic application of various techniques. UV/Vis and fluorescence spectroscopy provide critical insights into their electronic properties and potential as molecular probes, while NMR spectroscopy is the cornerstone for definitive structural elucidation. By understanding the principles and experimental nuances of these methods, researchers can accelerate the discovery and development of new 7-deazapurine-based therapeutics and research tools.

References

- Synthesis of novel hetero-fused 7-Deazapurine Nucleosides and... (2024).

- Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle - ACS Publications. (2016).

- Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - Institute of Molecular and Translational Medicine. (2024).

- New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - MDPI. (2023).

- 5-Aza-7-deazapurine nucleosides. 2. Synthesis of some 8-(D-ribofuranosyl)imidazo[1,2-a]1,3,5-triazine derivatives | The Journal of Organic Chemistry - ACS Publications.

- Synthesis, Photophysical Properties, and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides | The Journal of Organic Chemistry - ACS Publications. (2020).

- Novel 7-deazapurine nucleosides for therapeutic uses. (2011).

- Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC - NIH. (2019).

- Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - RSC Advances (RSC Publishing).

- Synthesis, Photophysical Properties, and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides - PubMed. (2020).

- Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed. (2018).

- UV and Fluorescence Spectra of Thieno-Fused Deazapurine...

- NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine - PubMed. (2011).

- Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC - NIH. (2017).

- Utility of Deazapurines in Drug Discovery - PharmaBlock.

- Figure S7. UV-Vis absorption spectra of single-stranded Z5-Z8 and the... - ResearchGate.

- DNA with stable fluorinated dA and dG substitutes: syntheses, base pairing and 19F-NMR spectra of 7-fluoro-7-deaza-2 - RSC Publishing.

- 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability | The Journal of Organic Chemistry - ACS Publications. (2011).

- 7-deazapurine nucleosides by azide–alkyne click reactions and direct CH bond function. (2016).

- Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC - PubMed Central. (2025).

- Synthesis, Photophysical Properties and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides | Request PDF - ResearchGate.

- Fluorescent DNA: The development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level | Request PDF - ResearchGate. (2025).

- Design and Synthesis of Novel Nucleoside Analogues - FIU Digital Commons. (2015).

- Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing ∏-extended diarylacetylene motifs - The Royal Society of Chemistry. (2014).

Sources

- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. imtm.cz [imtm.cz]

- 4. WO2010121576A3 - Novel 7-deazapurine nucleosides for therapeutic uses - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Photophysical Properties, and Biological Profiling of Benzothieno-Fused 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.cuni.cz [dspace.cuni.cz]

An In-depth Technical Guide to Investigating the Cytotoxic Effects of 2,6-Disubstituted 7-Deazapurines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cytotoxic properties of 2,6-disubstituted 7-deazapurines. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, elucidates the underlying molecular mechanisms, and offers detailed methodologies to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of 7-Deazapurines

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric analog of natural purines.[1] The replacement of the N7 nitrogen with a carbon atom alters the electronic properties of the purine ring system and provides a vector for further chemical modification, often leading to enhanced biological activity.[1] Notably, 2,6-disubstituted 7-deazapurine derivatives have emerged as a promising class of compounds with significant cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them attractive candidates for further development as anticancer agents.[4]

This guide will systematically explore the key aspects of investigating the cytotoxic effects of these compounds, from initial screening to mechanistic elucidation.

Part 1: Synthesis and Structure-Activity Relationship (SAR)

The cytotoxic potency of 2,6-disubstituted 7-deazapurines is intrinsically linked to the nature of the substituents at the C2 and C6 positions. A thorough understanding of the synthesis and SAR is therefore crucial for the rational design of novel, more effective analogs.

Synthetic Strategies

The synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides typically involves a multi-step process.[2] A common approach begins with a suitable 7-deazapurine core, which is then sequentially functionalized at the 2 and 6 positions using cross-coupling reactions such as Suzuki and Sonogashira reactions.[2] The choice of protecting groups and reaction conditions is critical to achieving the desired regioselectivity and yield.[1]

Structure-Activity Relationship Insights

The nature of the substituents at the C2 and C6 positions significantly influences the cytotoxic activity. For instance, the introduction of aryl or heteroaryl groups can modulate the compound's interaction with biological targets.[2] Studies have shown that the presence of specific functional groups on these aromatic rings can enhance potency. Molecular modeling can be a valuable tool in understanding these interactions and guiding the design of new derivatives with improved activity.[5] The flexibility of the 6-benzylthio group in some 7-deazapurine analogs, for example, has been shown to allow for better fitting into the hydrophobic pocket of target enzymes.[6]

Part 2: Evaluating Cytotoxicity - The Foundation of Discovery

The initial step in characterizing a novel compound is to determine its cytotoxic potential. This is typically achieved through in vitro assays that measure cell viability and proliferation in the presence of the test compound.

The MTT Assay: A Reliable Primary Screen

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 2,6-disubstituted 7-deazapurine compounds in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent, to each well to dissolve the formazan crystals.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of 2,6-Disubstituted 7-Deazapurines

The following table summarizes the cytotoxic activity of representative 2,6-disubstituted 7-deazapurine derivatives against various cancer cell lines, as reported in the literature.

| Compound ID | 2-Substituent | 6-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 | Isatin-derived | 7-deazapurine hybrid | HepG2 | 6.11 ± 0.4 | [3] |

| MCF-7 | 5.93 ± 0.3 | [3] | |||

| MDA-MB-231 | 2.48 ± 0.1 | [3] | |||

| HeLa | 1.98 ± 0.1 | [3] | |||

| Compound 10k | Pyrazolo[3,4-d] pyrimidine | (E)-1-methyl-9-(3,4,5-trimethoxybenzylidene) | HT-29 | 0.03-1.6 | [4] |

| Compound 5e | Tricyclic 7-deazapurine | - | HeLa | 0.737 ± 0.05 | [4] |

| HT-29 | 1.194 ± 0.02 | [4] |

Part 3: Unraveling the Mechanism of Action - Apoptosis and Cell Cycle Arrest

Once the cytotoxic activity of a compound is established, the next critical step is to elucidate its mechanism of action. Many effective anticancer agents induce cell death through apoptosis and/or cause a halt in the cell cycle, preventing cancer cell proliferation.

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process that plays a crucial role in development and tissue homeostasis. Its dysregulation is a hallmark of cancer.

A standard and robust method for detecting apoptosis is flow cytometry using Annexin V and propidium iodide (PI) co-staining. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Cell Treatment: Seed and treat cells with the 2,6-disubstituted 7-deazapurine compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization, being careful not to induce mechanical damage.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI solution.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

To further dissect the apoptotic pathway, Western blotting can be employed to analyze the expression levels of key regulatory proteins. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the intrinsic apoptotic pathway.[11] Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis.

-

Protein Extraction: Treat cells with the test compounds, harvest, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Analyzing Cell Cycle Progression

Disruptions in the normal progression of the cell cycle are another common mechanism by which anticancer drugs exert their effects.

Cell cycle analysis can be performed by staining the DNA of fixed cells with PI. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.[1]

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[1]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events per sample. The data can then be analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

If a compound is found to induce cell cycle arrest in a particular phase, for example, the G2/M phase, further investigation into the molecular players is warranted. The transition between cell cycle phases is regulated by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. For instance, the G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. The activity of this complex is, in turn, regulated by phosphorylation events and CDK inhibitors. Western blotting can be used to assess the expression and phosphorylation status of key cell cycle regulatory proteins such as CDK1, Cyclin B1, and Cdc25C.

Part 4: Visualizing the Pathways and Workflows

To facilitate a clear understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow

Caption: A flowchart of the experimental workflow for investigating the cytotoxic effects of 2,6-disubstituted 7-deazapurines.

Apoptosis Signaling Pathway

Caption: A diagram illustrating the potential mechanism of G2/M cell cycle arrest induced by 2,6-disubstituted 7-deazapurines.

Conclusion

The investigation of the cytotoxic effects of 2,6-disubstituted 7-deazapurines is a multifaceted process that requires a combination of synthetic chemistry, cell biology, and molecular biology techniques. This guide has provided a comprehensive overview of the key experimental approaches, from initial cytotoxicity screening to the elucidation of the underlying mechanisms of apoptosis and cell cycle arrest. By following the detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reliable data to advance the development of this promising class of anticancer compounds.

References

-

Špaček, P., Gsugg, P., Tichá, K., Tloušt'ová, E., Zgarbová, M., & Hocek, M. (2021). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. European Journal of Organic Chemistry, 2021(44), 6149-6157. [Link]

-

Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. Madame Curie Bioscience Database. [Link]

-

Lindqvist, A., Rodríguez-Bravo, V., & Medema, R. H. (2009). The decision to enter mitosis: feedback and rational restriction points. The Journal of cell biology, 185(2), 193-202. [Link]

-

Al-Ostath, A., Ghattas, M. A., Al-Ktaish, A., Al-Rawashdeh, A., & Al-Qerem, W. (2022). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 27(15), 4991. [Link]

-

Perlíková, P., & Hocek, M. (2017). Pyrrolo [2, 3-d] pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(5), 1119-1151. [Link]

-

ResearchGate. (n.d.). Synthesis of tricyclic 7-deazapurines. Retrieved January 24, 2026, from [Link]

-

FineTest. (2025). Bcl-2 Detection in Western Blotting. Retrieved January 24, 2026, from [Link]

-

Taylor & Francis. (n.d.). Caspase 7 – Knowledge and References. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 7j induces G2/M cell cycle arrest via cdc25c/cdc2 pathway. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. Retrieved January 24, 2026, from [Link]

-

Frontiers. (2020). Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Caspase-2 and tumor suppression. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). C–H Imidation of 7-Deazapurines. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2003). Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2009). Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells. Retrieved January 24, 2026, from [Link]

-

PubMed. (2007). Caspase activation by anticancer drugs: the caspase storm. Retrieved January 24, 2026, from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 24, 2026, from [Link]

-

PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved January 24, 2026, from [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 24, 2026, from [Link]

-

PubMed. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Blocking XIAP:CASP7-p19 selectively induces apoptosis of CASP3/DR malignancies by a novel reversible small molecule. Retrieved January 24, 2026, from [Link]

-

University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Cell cycle arrest by 2 showing sub G1 & G2/M phase arrest in MCF-7 and.... Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2018). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B).... Retrieved January 24, 2026, from [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 24, 2026, from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

The 7-Deazapurine Scaffold: A Privileged Framework for Novel Antiviral Agents

An In-depth Technical Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a cornerstone in the design and discovery of potent antiviral nucleoside analogues. Its structural resemblance to natural purines, combined with unique electronic properties and the potential for strategic modification, offers a fertile ground for developing agents that can effectively combat a range of viral pathogens. This technical guide provides an in-depth exploration of the discovery of antiviral agents based on the 7-deazapurine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind its selection, key structure-activity relationships, mechanisms of action, and the experimental workflows that underpin the successful identification and optimization of these promising therapeutic candidates.

The Rationale for the 7-Deazapurine Scaffold: A Strategic Isosteric Replacement

The fundamental principle behind the use of the 7-deazapurine scaffold lies in its isosteric relationship with the natural purine bases, adenine and guanine. The replacement of the nitrogen atom at position 7 with a carbon atom introduces subtle yet profound changes that are advantageous for antiviral drug design. This modification makes the five-membered ring more electron-rich, which can lead to enhanced base-pairing in DNA or RNA and improved interactions with viral enzymes. Furthermore, the C7 position provides a valuable handle for introducing additional substituents, allowing for fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.